molecular formula C21H24O8 B1246633 5-O-methyl-(E)-resveratrol 3-O-beta-D-glucopyranoside

5-O-methyl-(E)-resveratrol 3-O-beta-D-glucopyranoside

Cat. No. B1246633
M. Wt: 404.4 g/mol
InChI Key: QWNSYPOHQWFMNS-DXKBKAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-methyl-(E)-resveratrol 3-O-beta-D-glucopyranoside is a natural product found in Acer pictum with data available.

Scientific Research Applications

Hepatoprotective Activities

5-O-methyl-(E)-resveratrol 3-O-beta-D-glucopyranoside has been identified as having significant hepatoprotective activities. This compound, along with other related compounds, was isolated from the leaves of Acer mono and demonstrated protective effects against H2O2-induced toxicity in primary cultures of rat hepatocytes. These effects are attributed to the antioxidative properties of the compound, which help in maintaining the antioxidative defense system in hepatocytes (Yang et al., 2005).

Antiplatelet Aggregation Activity

Another application of this compound lies in its antiplatelet aggregation activity. Resveratrol 3-O-beta-D-glucopyranoside, a related compound, has been isolated from the seeds of Erythrophleum lasianthum, a South African plant used in traditional medicine. This compound has shown antiplatelet aggregation activity, making it a potential candidate for further biological evaluation (Orsini et al., 1997).

Protection from Enzymic Oxidation

The glycosylation of resveratrol, as seen in 5-O-methyl-(E)-resveratrol 3-O-beta-D-glucopyranoside, plays a crucial role in protecting these vital molecules from enzymic oxidation. This process is essential in extending the half-life of these compounds within the cell and maintaining their beneficial antioxidant capacity and biological properties. It is suggested that glycosylation in nature helps to protect polyphenols from enzymic oxidation (Regev-Shoshani et al., 2003).

properties

Product Name

5-O-methyl-(E)-resveratrol 3-O-beta-D-glucopyranoside

Molecular Formula

C21H24O8

Molecular Weight

404.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C21H24O8/c1-27-15-8-13(3-2-12-4-6-14(23)7-5-12)9-16(10-15)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1

InChI Key

QWNSYPOHQWFMNS-DXKBKAGUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O

synonyms

5-O-methyl-(E)-resveratrol 3-O-beta-D-glucopyranoside
MRD cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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